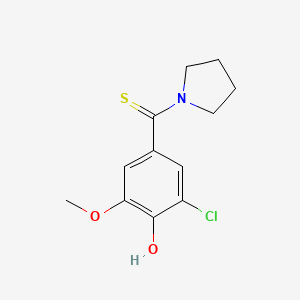
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol
Descripción general
Descripción
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPT is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the activity of protein kinase C, which is involved in a variety of cellular processes, including cell growth and differentiation. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a variety of biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can inhibit the growth of cancer cells and induce apoptosis. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to modulate neurotransmitter release and synaptic plasticity in neurons. In vivo studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can enhance the activity of immune cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its synthetic nature, which allows for precise control over its properties and concentration. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. Another area of interest is the development of new treatments for neurological disorders based on the ability of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol to modulate neurotransmitter release and synaptic plasticity. Additionally, research on the immune-boosting properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol could lead to the development of new treatments for immunodeficiency disorders.
Aplicaciones Científicas De Investigación
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. In neuroscience, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could lead to the development of new treatments for neurological disorders. In immunology, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to enhance the activity of immune cells, suggesting that it could be used to boost the immune system in patients with immunodeficiency disorders.
Propiedades
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c1-16-10-7-8(6-9(13)11(10)15)12(17)14-4-2-3-5-14/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJWZMVKOSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCC2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxy-5-methoxyphenyl)(pyrrolidin-1-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



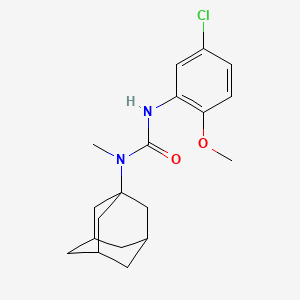
![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
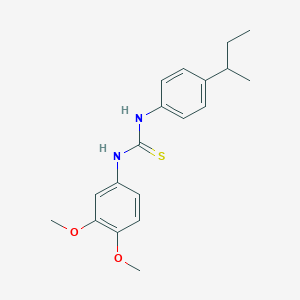
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
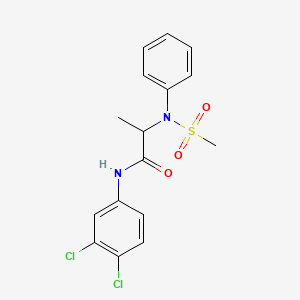
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)
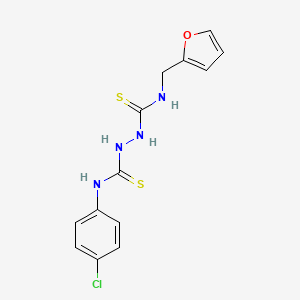
![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)